molecular formula C17H24N2O4 B14876687 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid

2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid

Cat. No.: B14876687
M. Wt: 320.4 g/mol
InChI Key: DHRZRULYVXMRNP-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl group, a cyclopentyl group, and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid typically involves multiple steps, including the protection of amino groups, cyclization, and the introduction of the pyridin-3-yl group. Common reagents used in these reactions include tert-butyl chloroformate, cyclopentylamine, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group may act as a protecting group, while the cyclopentyl and pyridin-3-yl groups could interact with biological molecules through hydrophobic or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)(cyclohexyl)amino)-2-(pyridin-3-yl)acetic acid
  • 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-2-yl)acetic acid

Uniqueness

The uniqueness of 2-((Tert-butoxycarbonyl)(cyclopentyl)amino)-2-(pyridin-3-yl)acetic acid lies in its specific combination of functional groups, which can confer unique reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19(13-8-4-5-9-13)14(15(20)21)12-7-6-10-18-11-12/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3,(H,20,21)

InChI Key

DHRZRULYVXMRNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCC1)C(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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